N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. The compound features a unique combination of a dimethylphenyl group and a thiophene sulfonamide, which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 394.5 g/mol. This compound is primarily studied for its effects on various biological systems, particularly in relation to protein and enzyme functions.
The synthesis of N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can be represented using various chemical notation systems:
InChI=1S/C18H22N2O4S2/c1-2-24-16-9-7-14(8-10-16)18(21)19-13-15-5-3-11-20(15)26(22,23)17-6-4-12-25-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3,(H,19,21)
CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
The compound has a complexity rating of 570 and is characterized by specific functional groups that contribute to its reactivity and potential biological activity.
N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions to optimize yields and minimize side reactions. Monitoring techniques such as thin-layer chromatography are often used during these processes.
The mechanism of action for N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to interact with key biological molecules.
The physical properties of N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide include:
Key chemical properties include:
Relevant analyses should include spectroscopic methods (e.g., infrared spectroscopy) to characterize functional groups and confirm structural integrity.
N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has potential applications in several scientific domains:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3